(R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one
(R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one
Brand Name:
Vulcanchem
CAS No.:
530084-79-8
VCID:
VC21111980
InChI:
InChI=1S/C18H16BrNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9,15,21H,10-11H2,(H,20,22)/t15-/m0/s1
SMILES:
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(CBr)O)C=CC(=O)N3
Molecular Formula:
C18H16BrNO3
Molecular Weight:
374.2 g/mol
(R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one
CAS No.: 530084-79-8
Cat. No.: VC21111980
Molecular Formula: C18H16BrNO3
Molecular Weight: 374.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 530084-79-8 |
|---|---|
| Molecular Formula | C18H16BrNO3 |
| Molecular Weight | 374.2 g/mol |
| IUPAC Name | 5-[(1R)-2-bromo-1-hydroxyethyl]-8-phenylmethoxy-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C18H16BrNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9,15,21H,10-11H2,(H,20,22)/t15-/m0/s1 |
| Standard InChI Key | GNFMSZCSSUZAGV-HNNXBMFYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC2=C3C(=C(C=C2)[C@H](CBr)O)C=CC(=O)N3 |
| SMILES | C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(CBr)O)C=CC(=O)N3 |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(CBr)O)C=CC(=O)N3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator